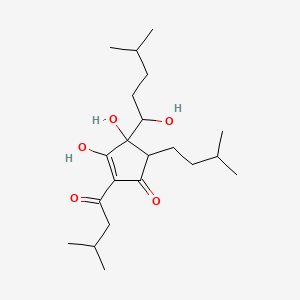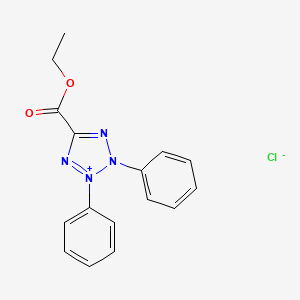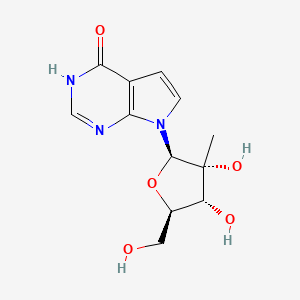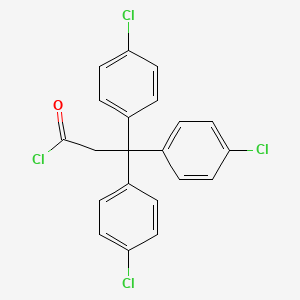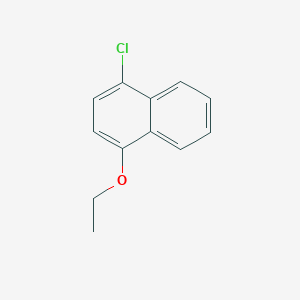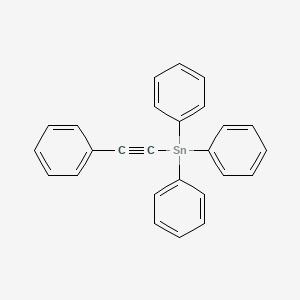
Triphenyl phenylethynyl tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl phenylethynyl tin is an organotin compound with the molecular formula C26H20Sn. It consists of a tin atom bonded to three phenyl groups and one phenylethynyl group. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
Triphenyl phenylethynyl tin can be synthesized through the reaction of triphenyltin chloride with phenylacetylene in the presence of a base such as sodium amide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
化学反応の分析
Types of Reactions
Triphenyl phenylethynyl tin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
科学的研究の応用
Triphenyl phenylethynyl tin has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biological Studies:
作用機序
The mechanism of action of triphenyl phenylethynyl tin involves its interaction with molecular targets through the tin atom. The phenylethynyl group provides additional reactivity, allowing the compound to participate in various chemical transformations. The pathways involved include coordination with other molecules and catalytic activity in organic reactions .
類似化合物との比較
Similar Compounds
- Triphenyltin hydride
- Triphenyltin hydroxide
- Triphenyltin chloride
- Triphenyltin acetate
- Tributyltin compounds
Uniqueness
Triphenyl phenylethynyl tin is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties compared to other triphenyltin compounds. This group enhances its reactivity and makes it suitable for specific applications in organic synthesis and catalysis .
特性
CAS番号 |
1247-08-1 |
|---|---|
分子式 |
C26H20Sn |
分子量 |
451.1 g/mol |
IUPAC名 |
triphenyl(2-phenylethynyl)stannane |
InChI |
InChI=1S/C8H5.3C6H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H; |
InChIキー |
LQCOSCHQCHLTJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)
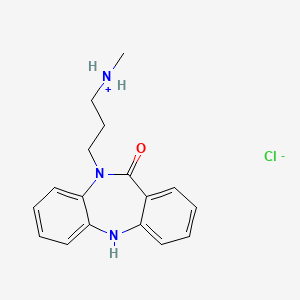
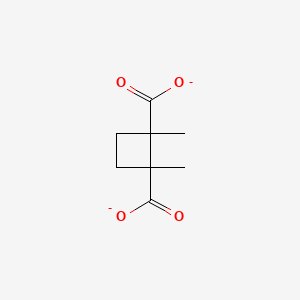
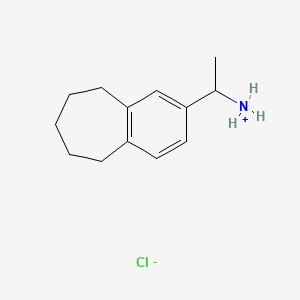
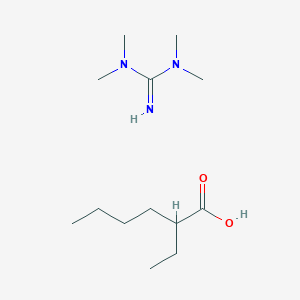
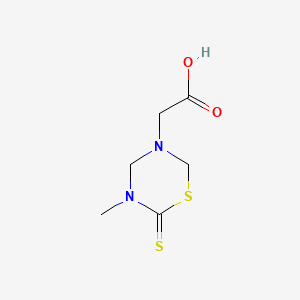
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)

